molecular formula C22H24N2O6 B2899558 3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide CAS No. 477295-26-4

3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide

Cat. No.: B2899558
CAS No.: 477295-26-4
M. Wt: 412.442
InChI Key: MHTIKUGRUNHWPL-UHFFFAOYSA-N
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Description

3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Future Directions

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The high efficiency and modularity of the synthetic strategy for benzofuran derivatives make it a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

Preparation Methods

The synthesis of 3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide typically involves a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The process begins with the installation of 8-aminoquinoline, followed by palladium-catalyzed C–H arylation to introduce various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The final step involves a one-pot, two-step transamidation procedure to achieve the desired benzofuran-2-carboxamide structure . This method is highly efficient and modular, making it suitable for generating structurally diverse benzofuran derivatives.

Chemical Reactions Analysis

3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone and Dronedarone: Antiarrhythmic medications.

    Vilazodone: An antidepressant.

What sets this compound apart is its unique triethoxybenzamido group, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

3-[(3,4,5-triethoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-4-27-16-11-13(12-17(28-5-2)19(16)29-6-3)22(26)24-18-14-9-7-8-10-15(14)30-20(18)21(23)25/h7-12H,4-6H2,1-3H3,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTIKUGRUNHWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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